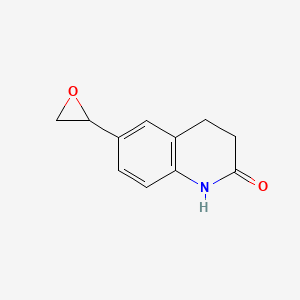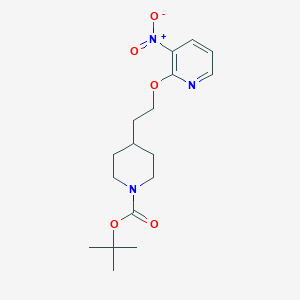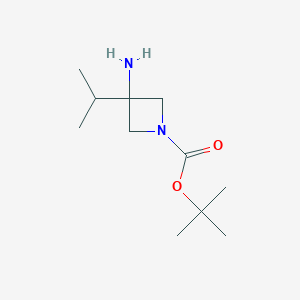
3-(3-Bromo-5-chlorophenoxy)-2,4-dichloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromo-5-chlorophenoxy)-2,4-dichloropyridine is a synthetic organic compound characterized by the presence of bromine, chlorine, and pyridine moieties
Preparation Methods
The synthesis of 3-(3-Bromo-5-chlorophenoxy)-2,4-dichloropyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of bromine and chlorine atoms into the phenoxy and pyridine rings.
Coupling Reactions: Formation of the phenoxy-pyridine linkage through nucleophilic substitution or other coupling reactions.
Purification: Isolation and purification of the final product using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-(3-Bromo-5-chlorophenoxy)-2,4-dichloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic or electrophilic substitution reactions, often facilitated by the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-Bromo-5-chlorophenoxy)-2,4-dichloropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-5-chlorophenoxy)-2,4-dichloropyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-(3-Bromo-5-chlorophenoxy)-2,4-dichloropyridine can be compared with other similar compounds, such as:
3-Bromo-5-chlorophenol: Shares similar halogenation patterns but differs in the presence of the pyridine ring.
2,4-Dichloropyridine: Lacks the phenoxy group but has similar chlorination on the pyridine ring.
The uniqueness of this compound lies in its combined halogenation and the presence of both phenoxy and pyridine moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H5BrCl3NO |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-(3-bromo-5-chlorophenoxy)-2,4-dichloropyridine |
InChI |
InChI=1S/C11H5BrCl3NO/c12-6-3-7(13)5-8(4-6)17-10-9(14)1-2-16-11(10)15/h1-5H |
InChI Key |
CDHYRAXSPMVANS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)OC2=CC(=CC(=C2)Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


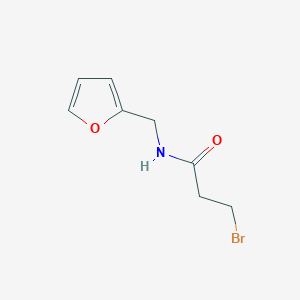
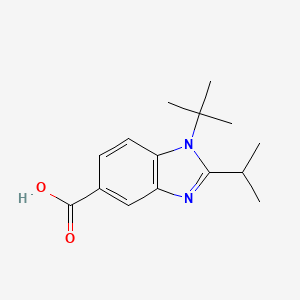
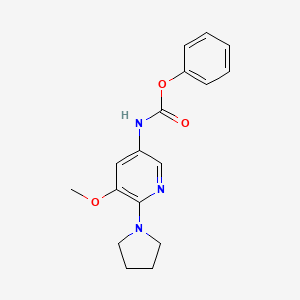
![[1-(Dimethylamino)cyclobutyl]-piperazin-1-ylmethanone](/img/structure/B13879592.png)
![4-chloro-2-pyridin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13879598.png)
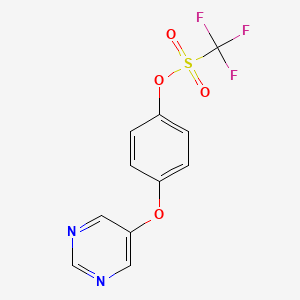
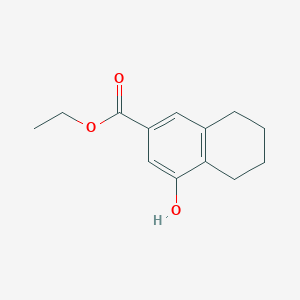
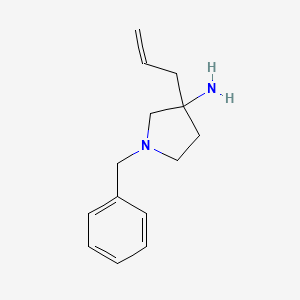
![1-[1-(3-Bromopropyl)cyclobutyl]sulfonyl-3-methylbenzene](/img/structure/B13879617.png)
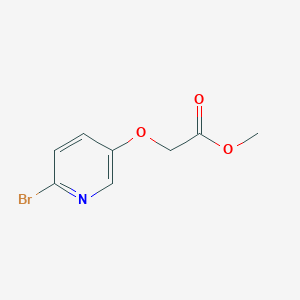
![(4-Methoxyphenyl)methyl 3-chloro-2-[4-[(4-methoxyphenyl)methoxy]phenyl]-3-oxopropanoate](/img/structure/B13879629.png)
